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Compound of Interest

Compound Name: 1-Tetratriacontanol

CAS No.: 28484-70-0

Cat. No.: B121377

Get Quote

1-Tetratriacontanol (CAS No. 28484-70-0) is an ultra-long-chain primary fatty alcohol.[1] Its

structure consists of a 34-carbon saturated backbone with a hydroxyl (-OH) group at one

terminus.[1] This molecule, also known by synonyms such as Geddyl alcohol and Sapiol,

belongs to the Fatty Acyls subclass of lipids.[1][2][3] As a naturally occurring compound, it has

been identified as a plant metabolite, found in organisms like Chamaecrista pumila and Prunus

laurocerasus.[1] Its significant chain length imparts distinct physical properties, such as a high

melting point and low solubility in polar solvents, which are critical considerations for its

application in research and development, particularly in materials science and biochemistry.

Part 1: Core Chemical Identity and Structure
The unambiguous identification of 1-Tetratriacontanol relies on a combination of its systematic

name, structural representations, and unique identifiers.

Molecular Structure
The foundational structure is a straight-chain alkane, tetratriacontane, where a terminal

hydrogen atom is substituted with a hydroxyl group.[1] This makes it a primary alcohol, with the
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functional group located at the C1 position. The molecule is achiral and possesses no

stereocenters.[3]

Structural Components

CH₃-

(CH₂)₃₂

-CH₂-OH

Terminal Methyl Group Methylene Chain (32 units) Primary Alcohol Functional Group

Click to download full resolution via product page

Caption: Chemical structure of 1-Tetratriacontanol.

Key Identifiers and Properties
Precise communication in a scientific context requires the use of standardized identifiers. The

essential data for 1-Tetratriacontanol are summarized below.
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Identifier/Property Value Source(s)

IUPAC Name tetratriacontan-1-ol [1][4][5]

CAS Registry Number 28484-70-0 [3][4][5][6][7]

Molecular Formula C₃₄H₇₀O [1][2][3][4][7]

Molecular Weight 494.9 g/mol (or 494.92 g/mol ) [1][2][3][4]

Canonical SMILES
CCCCCCCCCCCCCCCCCCC

CCCCCCCCCCCCCCCO
[1][2][3][4]

InChI

InChI=1S/C34H70O/c1-2-3-4-

5-6-7-8-9-10-11-12-13-14-15-

16-17-18-19-20-21-22-23-24-

25-26-27-28-29-30-31-32-33-

34-35/h35H,2-34H2,1H3

[1][4]

InChIKey
OULAJFUGPPVRBK-

UHFFFAOYSA-N
[1][5]

Physical Description Solid [1]

Melting Point 92 °C [1]

Lipid Class Fatty Alcohols [FA05] [1]

Part 2: Spectroscopic Elucidation and Verification
The confirmation of 1-Tetratriacontanol's structure is achieved through a combination of

spectroscopic techniques. Each method provides unique, complementary information about the

molecule's functional groups and overall architecture.

Infrared (IR) Spectroscopy
For a long-chain alcohol, IR spectroscopy is a fundamental tool for identifying key functional

groups.

O-H Stretch: A strong, broad absorption is expected in the 3300-3600 cm⁻¹ region due to the

hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[8]
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C-H Stretch: Intense, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are

characteristic of the numerous sp³ C-H bonds in the long alkyl chain.

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range confirms the presence of the

C-O single bond of the primary alcohol.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy:

-CH₂OH (a): The two protons on the carbon adjacent to the hydroxyl group are deshielded

and appear as a triplet around 3.6 ppm.

-OH (b): The hydroxyl proton typically appears as a broad singlet, with a chemical shift that

can vary depending on concentration and solvent.

-(CH₂)₃₂- (c): The vast majority of methylene protons in the long chain overlap to form a

large, broad signal around 1.2-1.4 ppm.

-CH₃ (d): The terminal methyl protons appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy:

-CH₂OH: The carbon atom bonded to the oxygen is the most deshielded, with its signal

appearing around 63 ppm.[9]

Alkyl Carbons: The carbons of the long methylene chain produce a series of closely

spaced signals between approximately 22 and 32 ppm.[9]

-CH₃: The terminal methyl carbon is the most shielded, appearing furthest upfield around

14 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data.
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Molecular Ion (M⁺): While potentially weak or absent in electron ionization (EI) due to the

molecule's stability, the molecular ion peak would appear at m/z = 494.9.

Key Fragments: A characteristic fragment is the loss of water ([M-18]⁺), which is common for

alcohols. Alpha-cleavage (cleavage of the C1-C2 bond) would result in a prominent peak at

m/z = 31 ([CH₂OH]⁺). The spectrum would also be dominated by a series of hydrocarbon

fragments separated by 14 Da (CH₂).

Part 3: Experimental Workflow for Identity and
Purity Confirmation
The following protocol outlines a self-validating system for confirming the identity and

assessing the purity of a supplied sample of 1-Tetratriacontanol. The causality behind this

workflow is to use orthogonal analytical techniques to build a comprehensive and trustworthy

profile of the compound.

Protocol: Sample Verification
Initial Physical Characterization:

Step 1.1: Visually inspect the sample. It should be a white to off-white solid at room

temperature.[1]

Step 1.2: Determine the melting point. The observed range should be narrow and centered

around the literature value of 92 °C.[1] A broad melting range suggests the presence of

impurities.

Spectroscopic Analysis:

Step 2.1 (IR): Acquire an IR spectrum. Confirm the presence of the key O-H, C-H, and C-

O stretching absorptions as described in Section 2.1. The absence of other significant

peaks (e.g., C=O at ~1700 cm⁻¹) provides initial evidence of purity.

Step 2.2 (NMR): Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

[9]
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Acquire a ¹H NMR spectrum and integrate the signals. The ratio of the integrations for

the terminal CH₃, the bulk CH₂, and the CH₂OH protons should correspond to the

theoretical 3:64:2 ratio.

Acquire a ¹³C NMR spectrum. The number of distinct signals should match the expected

number for the molecule, confirming its isomeric purity.

Step 2.3 (MS): Perform Gas Chromatography-Mass Spectrometry (GC-MS).

The GC trace should show a single, sharp peak, indicating high purity.

The mass spectrum corresponding to this peak should display the molecular ion and/or

fragmentation pattern consistent with 1-Tetratriacontanol's structure.

Data Synthesis and Confirmation:

Step 3.1: Cross-reference all acquired data (Melting Point, IR, NMR, MS). All data must be

consistent with the known structure of 1-Tetratriacontanol.

Step 3.2: If all results align with literature values and theoretical expectations, the sample's

identity and high purity are confirmed.
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Sample Received:
'1-Tetratriacontanol'

1. Physical Characterization
- Visual Inspection

- Melting Point (Expected: ~92°C)

2.1 IR Spectroscopy
- Check for O-H, C-H, C-O stretches

- Absence of impurity peaks

Consistent?

Inconsistent Data:
Further Investigation Required

2.2 NMR Spectroscopy (¹H & ¹³C)
- Correct chemical shifts

- Validate integration ratios (¹H)
- Correct number of signals (¹³C)

Consistent?

2.3 GC-MS Analysis
- Single peak in chromatogram?

- Correct mass fragments?

Consistent?

3. Data Synthesis
- Cross-reference all results

Consistent?

Identity & Purity Confirmed

All data align Discrepancies found

Click to download full resolution via product page

Caption: Workflow for the verification of 1-Tetratriacontanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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